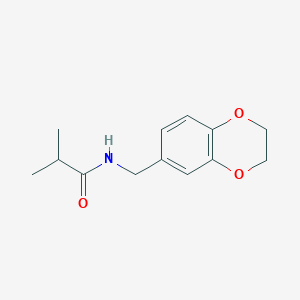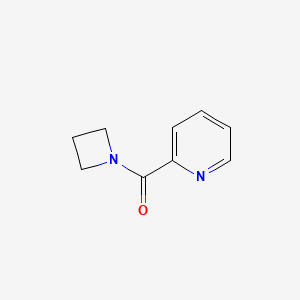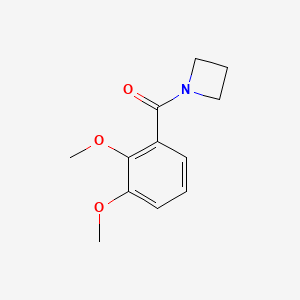![molecular formula C14H18N2O2 B7476329 N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide works by irreversibly binding to the mutated EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. As a result, the cancer cells are inhibited from growing and dividing, leading to tumor shrinkage and improved survival rates.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to have a high selectivity for the mutated EGFR protein, which minimizes the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which allows for effective distribution and retention in the body. In terms of physiological effects, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been shown to cause mild to moderate adverse effects, such as diarrhea, nausea, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity for the mutated EGFR protein, which allows for accurate and reliable results. However, one limitation is the potential for resistance to develop over time, which may affect the accuracy and relevance of the experimental results.
Orientations Futures
There are several future directions for the research of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide. One direction is the development of combination therapies that can enhance its effectiveness and overcome resistance mechanisms. Another direction is the investigation of its potential use in other types of cancer, such as breast and colon cancer. Additionally, further research is needed to better understand the mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide and to develop strategies to overcome it.
In conclusion, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide is a promising drug in the treatment of NSCLC that has been extensively studied for its effectiveness and safety. Its high potency and selectivity make it a valuable tool in lab experiments, and its potential for combination therapies and use in other types of cancer make it a topic of ongoing research.
Méthodes De Synthèse
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with 2-azetidinone in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and lithium aluminum hydride to obtain the final product.
Applications De Recherche Scientifique
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been extensively studied for its effectiveness in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has also been studied in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-11(2)8-12(7-10)14(18)15-9-13(17)16-4-3-5-16/h6-8H,3-5,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQYGXGSBNYIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)


![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
